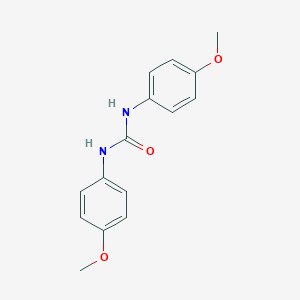

1,3-Bis(4-methoxyphenyl)urea

Übersicht

Beschreibung

Synthesis Analysis

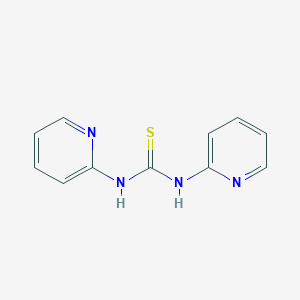

1,3-Bis(4-methoxyphenyl)urea can be synthesized through different methods, involving the reaction of specific phenol derivatives with urea. For example, the synthesis of related compounds like 1,3-bis(p-hydroxyphenyl) urea involves the reaction between p-aminophenol and urea (Harahap, Purnomo, & Satria, 2021). Another related compound, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (BMP), was synthesized through the slow evaporation of an acetone solution (Ravindra, Harrison, Kumar, & Dharmaprakash, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopy and X-ray diffraction. For instance, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one was characterized by elemental analysis, thermo-gravimetric analysis, and single-crystal X-ray diffraction, revealing its orthorhombic system (Ravindra et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions. Its derivatives have been used in synthesizing various heterocycles, showing significant reactivity (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). The compound and its derivatives also exhibit interesting interactions with other molecules, as seen in the formation of complexes through hydrogen bonding (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

Physical Properties Analysis

The physical properties, such as melting point, hardness, and optical properties, of related compounds have been extensively studied. For example, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one crystals are transparent in the visible region, with a melting point of 107°C (Ravindra et al., 2009).

Chemical Properties Analysis

The chemical properties, such as redox behavior and nonlinear optical properties, have been a subject of interest. Bis(4-methoxyphenyl)amino derivatives show reversible redox waves, indicating their redox properties (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002). Similarly, the nonlinear optical activity and hyperpolarizability of related compounds like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one have been theoretically investigated, showing promising results (Li, Zhang, & Zhang, 2013).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Biological Activity :

- N,N'-Diarylureas, including compounds similar to 1,3-Bis(4-methoxyphenyl)urea, have been explored for their potential as anti-cancer agents. They activate eIF2α kinase and inhibit cancer cell proliferation (Denoyelle et al., 2012).

- This compound derivatives have been investigated for their anti-inflammatory properties through inhibition of COX-1 and TNF-α, with a focus on achieving lower toxicity (Harahap, Purnomo, & Satria, 2021).

DNA Interaction :

- Schiff bases containing this compound have been studied for their interaction with calf-thymus DNA, showing intercalative binding mode, which is essential for the development of new therapeutic agents (Ajloo et al., 2015).

Materials Science and Nonlinear Optical Properties :

- This compound has been used in the synthesis and growth of single crystals with potential applications in nonlinear optics (NLO). These crystals show similar second harmonic generation responses to urea, which is significant for NLO applications (Ravindra et al., 2009).

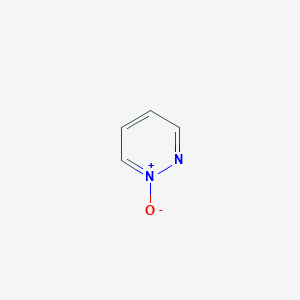

- Theoretical studies on this compound derivatives have predicted their nonlinear optical properties to be larger than those of urea, suggesting their potential use in NLO applications (LiXiao-Hong, ZhangRui-Zhou, & ZhangXian-Zhou, 2013).

Organic Chemistry :

- Research has been conducted on the reactivity and structural diversity of this compound derivatives, highlighting their applications in the assembly of supramolecular structures and potential use in various chemical processes (Capacci-Daniel et al., 2015).

Sensor Development :

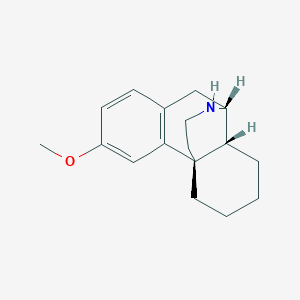

- Naphthalene derivatives of this compound have been developed as selective ratiometric fluorescent sensors for Cu(II), showing significant shifts in emission spectra upon complexation (Yang et al., 2006).

Safety and Hazards

Zukünftige Richtungen

The future applications of “1,3-Bis(4-methoxyphenyl)urea” and similar compounds could be significant. For instance, a direction-dependent mechanical twinning that shows superelasticity in one direction and ferroelasticity in two other directions in a single crystal of “this compound” has been demonstrated . This adaptability and shape recoverability in a ferroelastic and superelastic single crystal under ambient conditions are of great importance in future applications of organic crystals as mechanical materials, such as in soft robotics .

Wirkmechanismus

Target of Action

1,3-Bis(4-methoxyphenyl)urea primarily targets the Mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis, making it a significant target for this compound.

Mode of Action

The compound interacts with VDAC1, preventing its oligomerization . This interaction disrupts the normal function of VDAC1, leading to changes in mitochondrial function and potentially inhibiting apoptosis.

Eigenschaften

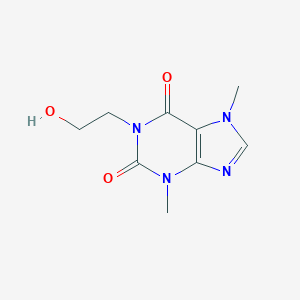

IUPAC Name |

1,3-bis(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSIMDUNVYMPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

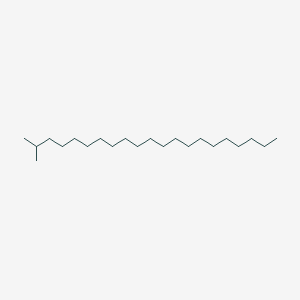

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153682 | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227-44-7 | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis-(4-methoxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the mechanical behavior of 1,3-bis(4-methoxyphenyl)urea unique compared to other organic crystals?

A1: Unlike many brittle organic crystals, this compound exhibits both superelasticity and ferroelasticity within a single crystal. [] This means it can demonstrate reversible shape change under stress in some directions (superelasticity) while retaining a deformed shape in others (ferroelasticity). This is achieved through direction-dependent mechanical twinning, where crystal domains change orientation without losing their single-crystal nature. [] This versatility is rare and offers intriguing possibilities for applications like soft robotics.

Q2: How does mechanical twinning contribute to the multi-directional superelasticity of this compound?

A2: The crystal structure of this compound allows for stepwise twinning under mechanical stress. [] This means the crystal can form multiple domains, each with a distinct orientation, without breaking. The specific direction of applied stress determines whether the crystal will exhibit superelasticity (returning to its original shape after stress removal) or ferroelasticity (retaining the deformed shape). This direction-dependent behavior arises from the unique way the crystal structure responds to external forces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.